4-(tert-Butoxycarbonyl)-1,4-thiazepane-6-carboxylic acid
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Overview
Description
4-[(tert-butoxy)carbonyl]-1,4-thiazepane-6-carboxylic acid is a compound that features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-1,4-thiazepane-6-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions . The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]-1,4-thiazepane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like trimethylsilyl iodide (TMSI) and methanol can be used for Boc deprotection.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and free amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-1,4-thiazepane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-1,4-thiazepane-6-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
4-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: Similar in structure but contains a quinoxaline ring instead of a thiazepane ring.
tert-Butyl carbamate: Another Boc-protected compound used in organic synthesis.
Uniqueness
4-[(tert-butoxy)carbonyl]-1,4-thiazepane-6-carboxylic acid is unique due to its thiazepane ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C11H19NO4S |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-thiazepane-6-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-4-5-17-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
OMSNPTPEXCXEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC(C1)C(=O)O |
Origin of Product |
United States |
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